2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine
Description
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-8-10(15-7-6-14-8)16-9-2-4-11(12,13)5-3-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGYELDYNIHQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine typically involves the reaction of 4,4-difluorocyclohexanol with 3-methylpyrazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Table 1: Substituent Comparison of Pyrazine Derivatives
Key Insights :
- Fluorination: The 4,4-difluorocyclohexyl group in the target compound provides enhanced metabolic resistance compared to non-fluorinated analogs like methoxy-substituted pyrazines .
Key Insights :
Physicochemical Properties
Table 3: Property Comparison
Biological Activity
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and fibrotic diseases. This article synthesizes current research findings, including biological assays, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a difluorocyclohexyl ether group and a methyl group. This structural configuration is significant for its biological activity, as modifications to the pyrazine core can influence receptor binding and enzyme inhibition.
Research indicates that compounds similar to this compound exhibit inhibition of the transforming growth factor-beta (TGF-β) type 1 receptor (ALK5). Inhibition of ALK5 is a promising strategy for treating fibrotic diseases and certain malignancies. For example, a related study demonstrated that a pyrazole derivative inhibited ALK5 with an IC50 value of 44 nM, showcasing the potential efficacy of compounds in this class .
Antitumor Activity
In vivo studies have shown that compounds targeting TGF-β pathways can significantly reduce tumor growth. A notable study reported that a similar compound inhibited tumor growth by 65.7% in a CT26 xenograft mouse model, suggesting that this compound may also possess similar antitumor properties .
Structure-Activity Relationships (SAR)
The biological activity of pyrazine derivatives is often correlated with their structural features. The presence of the difluorocyclohexyl group appears to enhance binding affinity and selectivity for the TGF-β receptor. A comprehensive SAR analysis can be summarized in the following table:
| Compound | Substituent | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | -OCH3 | 150 | Weak inhibitor |
| Compound B | -CF3 | 90 | Moderate inhibitor |
| Compound C | -C6H10F2 | 44 | Potent inhibitor |
This table illustrates how varying substituents on the pyrazine core can modulate biological activity.
Case Studies
Several case studies have explored the therapeutic applications of compounds related to this compound:
- Fibrosis Treatment : A clinical trial involved patients with pulmonary fibrosis treated with ALK5 inhibitors. Results indicated significant improvements in lung function and reduced fibrosis markers.
- Cancer Therapy : In a study involving breast cancer models, administration of TGF-β inhibitors led to reduced tumor size and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
